Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate

EGFR Inhibition Kinase Selectivity Lead Optimization

Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate (CAS: 2622273-72-5, MF: C10H7ClFN3O2S, MW: 287.70 g/mol) is a synthetic, dual-heterocyclic small molecule composed of a methyl thiophene-2-carboxylate core linked via an amine bridge to a 2-chloro-5-fluoropyrimidine moiety. It is primarily classified as a thiophene-pyrimidine derivative and is supplied as a research-grade building block (typical purity: 98%) for medicinal chemistry and kinase inhibitor discovery programs.

Molecular Formula C10H7ClFN3O2S
Molecular Weight 287.70 g/mol
Cat. No. B14916553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate
Molecular FormulaC10H7ClFN3O2S
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC2=NC(=NC=C2F)Cl
InChIInChI=1S/C10H7ClFN3O2S/c1-17-9(16)7-6(2-3-18-7)14-8-5(12)4-13-10(11)15-8/h2-4H,1H3,(H,13,14,15)
InChIKeyFYQLSBJWRUMBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate Chemical Identity and Core Procurement Profile


Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate (CAS: 2622273-72-5, MF: C10H7ClFN3O2S, MW: 287.70 g/mol) is a synthetic, dual-heterocyclic small molecule composed of a methyl thiophene-2-carboxylate core linked via an amine bridge to a 2-chloro-5-fluoropyrimidine moiety. It is primarily classified as a thiophene-pyrimidine derivative and is supplied as a research-grade building block (typical purity: 98%) for medicinal chemistry and kinase inhibitor discovery programs.

Why Generic Substitution of Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate is Not Advisable in Kinase-Focused Chemical Biology


Within the thiophene-pyrimidine compound class, the precise regiochemistry and halogen substitution pattern on the pyrimidine ring critically dictate kinase selectivity profiles, target residence time, and cellular potency. The simultaneous presence of the 2-chloro and 5-fluoro substituents on the pyrimidine ring, combined with the 3-amino-thiophene-2-carboxylate methyl ester scaffold, establishes a unique electrostatic and steric environment that is not replicated by analogs bearing alternative halogens (e.g., 2-chloro-5-methyl or 2-unsubstituted variants) or different ester appendages. Even minor structural perturbations can result in substantial losses in binding affinity or complete shifts in kinome selectivity, making generic interchange within this chemical series a high-risk procurement decision for reproducible SAR and lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate Versus Structural Analogs


EGFR Kinase Inhibitory Potency Advantage Over the 5-Methylpyrimidine Analog

The target compound's 5-fluoropyrimidine pharmacophore confers a critical potency advantage for EGFR inhibition relative to the corresponding 5-methyl analog. In head-to-head cellular assays measuring wild-type EGFR phosphorylation inhibition in A549 cells, the target compound demonstrated an IC50 of 6 nM, while the 5-methyl analog (methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate) exhibited an ~4-fold weaker IC50 of 27 nM. This demonstrates the non-redundant role of the 5-fluoro substituent in achieving low-nanomolar cellular EGFR engagement.

EGFR Inhibition Kinase Selectivity Lead Optimization

Differential Selectivity Against Drug-Resistant EGFR Mutants Versus Structural Analogs

The target compound retains activity against the clinically relevant EGFR T790M/L858R double mutant, a property that distinguishes it from many early-generation EGFR inhibitors. In cellular assays using H1975 cells harboring the T790M/L858R mutation, the compound inhibited EGFR phosphorylation with an IC50 of 7 nM. In cross-study comparison, related thiophene-pyrimidine derivatives lacking the 5-fluoro substitution have reported IC50 values of 62 nM against wild-type EGFR in BaF/3 cell growth assays and 333 nM against the T790M mutant in biochemical HTRF assays. This indicates that the 2-chloro-5-fluoropyrimidine substitution pattern contributes to both wild-type and mutant EGFR coverage, a key attribute for overcoming acquired resistance.

EGFR T790M Drug Resistance Mutant-Selective Kinase Inhibitor

Key Synthetic Intermediate Role in Ultra-Potent PLK1 Clinical Candidates

The target compound serves as the direct precursor to Compound 31 (methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate), a highly optimized PLK1 inhibitor with a reported biochemical IC50 of <0.508 nM and a KINOMEscan selectivity score S(1) of 0.02 at 1 μM. Compound 31 further demonstrated an antiproliferative IC50 of 11.1 nM against the HepG2 HCC cell line and in vivo xenograft efficacy. The chloro-fluoro substitution pattern on the target compound's pyrimidine ring enables late-stage diversification via sequential nucleophilic aromatic substitution (SNAr) to install both the indoline amine and the trifluoromethyl or other substituents. This synthetic strategy is not achievable with the corresponding 2,5-dichloro or 2-aminopyrimidine analogs without compromising regiochemical control.

PLK1 Inhibition Hepatocellular Carcinoma Clinical Candidate Synthesis

Class-Level Provenance: Thiophene-Pyrimidine Scaffold Produces Clinically Relevant Kinase Inhibitors

The thiophene-pyrimidine chemotype has been validated across multiple kinase drug discovery programs. Published literature demonstrates that structurally related thiophene-pyrimidine derivatives have yielded potent EGFR inhibitors effective against T790M and L858R/T790M drug-resistant mutations, FGFR1 inhibitors with in vivo antitumor efficacy against glioblastoma multiforme, and Aurora kinase inhibitors that have progressed to patent-stage development. The target compound's specific substitution pattern (methyl ester at thiophene C2; 2-chloro-5-fluoropyrimidine at the 3-amino position) provides a privileged starting point for accessing multiple kinase selectivity profiles through late-stage diversification, distinguishing it from alternative heterocyclic scaffolds such as pyridine- or thiazole-based systems that do not support the same breadth of kinase target engagement.

Kinase Inhibitor Scaffold Thiophene-Pyrimidine Drug-Like Properties

High-Value Research and Industrial Application Scenarios for Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate


EGFR Mutant-Selective Lead Optimization for Non-Small Cell Lung Cancer (NSCLC)

The compound's demonstrated 6 nM cellular IC50 against wild-type EGFR and 7 nM activity against the T790M/L858R double mutant positions it as an advanced starting scaffold for optimizing third-generation EGFR inhibitors. Procurement supports structure-activity relationship (SAR) studies aimed at improving selectivity over wild-type EGFR while maintaining T790M mutant coverage, directly applicable to NSCLC drug discovery pipelines targeting osimertinib-resistant variants.

Synthetic Intermediate for PLK1-Targeted Hepatocellular Carcinoma Therapeutics

As the direct precursor to Compound 31—a PLK1 inhibitor with sub-nanomolar biochemical potency (IC50 < 0.508 nM) and 11.1 nM antiproliferative activity in HepG2 cells —this compound is essential for medicinal chemistry teams synthesizing and optimizing PLK1 clinical candidates for hepatocellular carcinoma. The chloro leaving group permits sequential SNAr functionalization to access bis-anilino pyrimidine architectures not accessible through alternative synthetic routes.

Kinase Selectivity Profiling via Late-Stage Diversification of the C2 Position

The electrophilic 2-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle for introducing structurally diverse amines to probe kinase selectivity. The thiophene-pyrimidine scaffold has been validated across EGFR, FGFR1, PLK1, and Aurora kinase targets . This compound enables systematic kinome-wide selectivity profiling through parallel library synthesis, supporting multi-target kinase inhibitor discovery programs in both academic and industrial settings.

FGFR1 Inhibitor Development for Glioblastoma Multiforme

The thiophene-pyrimidine chemotype from which this compound is derived has demonstrated in vivo FGFR1 inhibitory activity and anti-angiogenic/anti-metastatic effects in glioblastoma models . Researchers procuring this core scaffold can leverage established FGFR1 SAR to accelerate the development of brain-penetrant kinase inhibitors for this high-unmet-need indication.

Quote Request

Request a Quote for Methyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.